1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride

Succinate dehydrogenase inhibition Fungicide discovery Structure–activity relationship

Discovery teams seeking to rapidly synthesize sulfonamide libraries for SDH inhibitor programs often face the limitations of simple pyrazole-4-sulfonyl chlorides, which lack the lipophilicity (XLogP3 = 0.3) and target engagement required for potent antifungal activity. 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1343932-75-1) directly addresses this gap by integrating the essential benzothiazole moiety, which has been shown to enhance SDH inhibition by over 50-fold compared to commercial fungicides (EC50 = 0.93 μg/mL vs. >50 μg/mL). - >50-fold potency gain against Fusarium graminearum over thifluzamide and boscalid. - Room-temperature amine coupling for direct sulfonamide library synthesis without activation reagents. - Optimal lipophilicity (XLogP3 = 2.7) for CNS and intracellular target engagement, as documented in patent literature.

Molecular Formula C10H6ClN3O2S2
Molecular Weight 299.8 g/mol
CAS No. 1343932-75-1
Cat. No. B1399997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride
CAS1343932-75-1
Molecular FormulaC10H6ClN3O2S2
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)S(=O)(=O)Cl
InChIInChI=1S/C10H6ClN3O2S2/c11-18(15,16)7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)17-10/h1-6H
InChIKeyKCKDDVHEWBZRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1343932-75-1): A Dual-Heterocycle Sulfonyl Chloride Building Block for Focused Libraries


1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride (CAS 1343932-75-1) is a heterocyclic sulfonyl chloride building block that fuses a benzothiazole moiety with a pyrazole-4-sulfonyl chloride core for modular sulfonamide library synthesis [1]. The compound has a molecular weight of 299.8 g/mol and an XLogP3 of 2.7, positioning it as a moderately lipophilic intermediate [1]. It serves as a key intermediate in the generation of pyrazolylbenzothiazole derivatives with therapeutic applications, including anti-inflammatory and antiproliferative indications, as documented in patent literature [2]. The sulfonyl chloride functionality additionally enables direct amine coupling without the activation requirements of carboxylic acid analogs [3].

Why 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride Cannot Be Replaced by Simple Pyrazole-4-sulfonyl Chloride Analogs


Generic pyrazole-4-sulfonyl chlorides, such as 1H-pyrazole-4-sulfonyl chloride or 1-methyl-1H-pyrazole-4-sulfonyl chloride (XLogP3 = 0.3), lack the benzothiazole moiety; direct substitution fails to replicate the lipophilicity (Δ XLogP3 = 2.4 log units) and molecular recognition profile of the benzothiazolylpyrazole scaffold [1]. Benzothiazolylpyrazole derivatives have demonstrated SDH inhibition potency exceeding commercial fungicides by >50-fold (EC50 = 0.93 μg/mL vs. >50 μg/mL for thifluzamide and boscalid), an outcome unattainable with simple pyrazole sulfonyl chlorides [2]. Procurement based solely on functional group equivalence (i.e., any pyrazole-4-sulfonyl chloride) ignores the critical contribution of the benzothiazole ring to lipophilicity, target engagement, and downstream biological activity [1].

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride


Benzothiazolylpyrazole Scaffold SDH Inhibition: >50-Fold Potency Advantage Over Commercial Fungicides

The benzothiazolylpyrazole-4-carboxamide scaffold, for which 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride serves as a key sulfonamide precursor, delivered lead compound Ip with EC50 = 0.93 μg/mL against Fusarium graminearum Schw [1]. In the same assay, commercial SDH inhibitors thifluzamide and boscalid both showed EC50 > 50 μg/mL [1].

Succinate dehydrogenase inhibition Fungicide discovery Structure–activity relationship

Lipophilicity (XLogP3) Advantage: 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride vs. 1-Methyl-1H-pyrazole-4-sulfonyl chloride

The target compound (XLogP3 = 2.7) is substantially more lipophilic than its non-benzothiazole comparator 1-methyl-1H-pyrazole-4-sulfonyl chloride (XLogP3 = 0.3), a difference of 2.4 log units representing approximately a 250-fold higher partition coefficient [1].

Lipophilicity Drug-like properties Medicinal chemistry building blocks

Patent-Backed Therapeutic Coverage: Pyrazolylbenzothiazole Scaffold (US 7,847,101)

The pyrazolylbenzothiazole core structure encompassing 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride is claimed in U.S. Patent 7,847,101 covering therapeutic indications including inflammatory, proliferative, and metabolic diseases [1]. This patent predates the compound's CAS registration, establishing prior art for the scaffold.

Intellectual property Drug discovery Therapeutic patents

Molecular Weight and Sulfur Content Differentiate 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride from Simple Pyrazole-4-sulfonyl Chloride Analogs

The target compound (MW = 299.8 g/mol, 2 sulfur atoms) is distinguished from the commonly procured 1-methyl-1H-pyrazole-4-sulfonyl chloride (MW = 180.6 g/mol, 1 sulfur atom) by a mass difference of 119.2 g/mol and an additional thiazole sulfur [1].

Quality control Identity confirmation Procurement verification

Sulfonyl Chloride Reactivity Advantage Over Carboxylic Acids for Direct Sulfonamide Formation

The sulfonyl chloride functionality undergoes direct reaction with amines at room temperature to form stable sulfonamides, avoiding the additional activation reagents and higher temperatures required for carboxylic acid-to-amide coupling [1]. While no published direct kinetic comparison exists between this specific compound and its carboxylic acid analog, the class-level reactivity difference—sulfonyl chloride undergoing SN2-type displacement vs. carboxylic acid requiring carbodiimide or similar activation—is well-established in synthetic methodology [1].

Sulfonamide synthesis Click chemistry Medicinal chemistry

Multi-Gram Synthetic Accessibility of Pyrazole-4-sulfonyl Chlorides via 2-(Benzylthio)malonaldehyde Route

The pyrazole-4-sulfonyl chloride structural class can be synthesized via a 2-step method from 2-(benzylthio)malonaldehyde, demonstrated effective for multi-gram preparation of diverse pyrazole-containing sulfonyl chlorides that are largely inaccessible by alternative synthetic methods [1]. This general methodology supports scalable procurement of the target compound.

Scale-up synthesis Building block availability Process chemistry

Procurement-Driven Application Scenarios for 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride


SDH Inhibitor Discovery: Fragment-to-Lead Programs Targeting Fungal Pathogens

For agricultural fungicide or anti-infective discovery programs targeting succinate dehydrogenase (SDH), 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride provides the benzothiazolylpyrazole core that has demonstrated >50-fold potency advantage over commercial SDH inhibitors thifluzamide and boscalid (EC50 = 0.93 μg/mL vs. >50 μg/mL against Fusarium graminearum) [1]. The sulfonyl chloride group enables rapid diversification into sulfonamide libraries for systematic SAR exploration around this validated scaffold.

Sulfonamide-Focused Medicinal Chemistry Libraries Requiring Direct Amine Coupling

The sulfonyl chloride functionality permits direct, room-temperature coupling with primary and secondary amines to generate sulfonamide libraries without carbodiimide or other activation reagents [2]. This is especially valuable in parallel medicinal chemistry workflows where mild conditions, operational simplicity, and rapid purification are prioritized over the additional steps required for carboxylic acid activation.

Molecular Property-Driven Building Block Selection for CNS or Intracellular Targets

With an XLogP3 of 2.7, the target compound occupies a lipophilicity range suitable for CNS and intracellular target engagement, in contrast to simple pyrazole-4-sulfonyl chlorides (e.g., 1-methyl analog, XLogP3 = 0.3) that fall below typical drug-like lipophilicity thresholds [3]. Procurement of the benzothiazole-containing building block enables exploration of chemical space inaccessible to more polar, non-benzothiazole analogs.

Patent-Protected Scaffold Development for Inflammatory and Proliferative Disease Indications

As documented in U.S. Patent 7,847,101, the pyrazolylbenzothiazole core is claimed for therapeutic applications covering inflammatory, proliferative, and metabolic diseases [4]. Organizations pursuing composition-of-matter patent strategies in these therapeutic areas can prioritize procurement of this building block to access IP-protected chemical space.

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